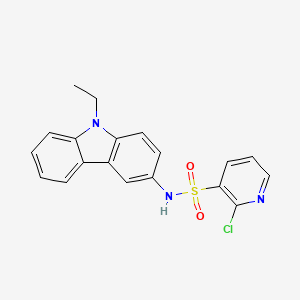
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide
Beschreibung
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide is a complex organic compound that features a carbazole moiety linked to a pyridine ring via a sulfonamide group
Eigenschaften
IUPAC Name |
2-chloro-N-(9-ethylcarbazol-3-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-2-23-16-7-4-3-6-14(16)15-12-13(9-10-17(15)23)22-26(24,25)18-8-5-11-21-19(18)20/h3-12,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXDERLHUUXFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the carbazole derivative, followed by its functionalization to introduce the sulfonamide and pyridine groups. Key steps may include:
Nitration and Reduction: Starting from 9-ethylcarbazole, nitration followed by reduction can yield 3-amino-9-ethylcarbazole.
Sulfonylation: The amino group can be converted to a sulfonamide by reacting with a suitable sulfonyl chloride, such as pyridine-3-sulfonyl chloride.
Chlorination: The final step involves chlorination to introduce the 2-chloro substituent on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbazole moiety can participate in redox reactions, which can be useful in modifying its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the carbazole ring .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide has several scientific research applications:
Organic Electronics: It can be used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties make it suitable for use in various advanced materials, including sensors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions . In organic electronics, its role as a host material involves facilitating charge transport and emission processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine
- 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine
- 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine
Uniqueness
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide is unique due to the presence of both a carbazole and a pyridine ring, linked via a sulfonamide group. This combination imparts distinct electronic properties, making it highly versatile for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


